molecular formula C14H18INO4 B558093 Boc-p-iodo-DL-Phe-OH CAS No. 103882-09-3

Boc-p-iodo-DL-Phe-OH

Katalognummer: B558093
CAS-Nummer: 103882-09-3
Molekulargewicht: 391.2 g/mol
InChI-Schlüssel: JZLZDBGQWRBTHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-p-iodo-DL-Phe-OH (CAS 103882-09-3) is a protected amino acid derivative used in peptide synthesis and biochemical research. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a para-iodo substitution on the phenylalanine aromatic ring. Its molecular formula is C₁₄H₁₈INO₄, with a molecular weight of approximately 391.3 g/mol (calculated based on structural analogs) .

The Boc group provides stability under basic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA). The para-iodo substituent introduces steric bulk and electronic effects, making this compound valuable in applications such as X-ray crystallography (as a heavy atom derivative) or radiopharmaceutical development .

Vorbereitungsmethoden

Fundamental Synthetic Strategies

The synthesis of Boc-p-iodo-DL-Phe-OH revolves around two primary steps: (1) protection of the amino group in DL-phenylalanine and (2) regioselective iodination of the aromatic ring. The Boc group serves to shield the amine during subsequent reactions, while the iodination step introduces the halogen at the para position. Key challenges include maintaining regioselectivity, preventing racemization, and ensuring compatibility of reaction conditions with the Boc protecting group .

Stepwise Preparation Methods

Protection of DL-Phenylalanine with Boc

The amino group of DL-phenylalanine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. A typical procedure involves dissolving DL-phenylalanine in a mixture of water and dioxane, followed by the addition of Boc anhydride and sodium hydroxide at 0–5°C. The reaction is stirred for 12–24 hours, yielding Boc-DL-phenylalanine with >95% efficiency .

Reaction Conditions:

  • Solvent: Water/dioxane (1:1 v/v)

  • Temperature: 0–5°C

  • Base: 1M NaOH

  • Stoichiometry: 1.2 equivalents Boc anhydride per amino group

Electrophilic Iodination of Boc-DL-Phenylalanine

Iodination is achieved via electrophilic aromatic substitution. N-Iodosuccinimide (NIS) or iodine monochloride (ICl) serves as the iodinating agent, with Lewis acids such as FeCl₃ or BF₃·Et₂O enhancing electrophilicity. The para selectivity is governed by the electron-donating effects of the alkyl side chain and the steric bulk of the Boc group .

Optimized Protocol:

  • Dissolve Boc-DL-phenylalanine in anhydrous dichloromethane (DCM).

  • Add 1.1 equivalents of NIS and 0.1 equivalents of FeCl₃.

  • Stir at room temperature for 6–8 hours.

  • Quench with sodium thiosulfate, extract with DCM, and purify via silica gel chromatography.

Yield: 70–85% (reported by commercial suppliers for L-enantiomer analogues ).

Alternative Iodination Approaches

Ullmann-Type Coupling

A patent-pending method (EP2865682B1) describes the use of organolithium reagents to facilitate iodination. Boc-DL-phenylalanine is treated with a boronating agent (e.g., bis(pinacolato)diboron) and n-butyllithium at -78°C, followed by quenching with iodine. This method achieves 80–90% yield but requires stringent temperature control .

Key Parameters:

  • Temperature: -78°C

  • Solvent: Tetrahydrofuran (THF)

  • Stoichiometry: 3 equivalents n-BuLi

Diazonium Salt Intermediate

Diazotization of aniline derivatives, though less common, offers an alternative pathway. Boc-DL-phenylalanine is first converted to a diazonium salt using NaNO₂ and HCl, followed by iodination with KI. This method suffers from lower yields (50–60%) due to side reactions .

Critical Analysis of Methodologies

Method Reagents Yield Purity Advantages Limitations
Electrophilic (NIS/FeCl₃)NIS, FeCl₃70–85%>98%High regioselectivity, mild conditionsSensitive to moisture
Ullmann Couplingn-BuLi, Bpin₂80–90%>95%High yield, scalableRequires cryogenic conditions
Diazonium SaltNaNO₂, KI50–60%85–90%Low costLow yield, side reactions

Electrophilic iodination remains the most widely adopted method due to its balance of yield and practicality. The Ullmann approach, while efficient, is limited by operational complexity .

Purification and Characterization

Crude this compound is purified via recrystallization from ethyl acetate/hexane or column chromatography (silica gel, eluent: 3:7 ethyl acetate/hexane). Purity is assessed using HPLC (≥98% area) and NMR spectroscopy .

Characterization Data (Typical):

  • Molecular Formula: C₁₄H₁₈INO₄

  • Molecular Weight: 391.2 g/mol

  • Optical Rotation: Racemic mixture (no observed rotation)

  • Melting Point: 120–122°C

Industrial and Research-Scale Considerations

Commercial suppliers like TCI Europe and Chem-Impex produce this compound at scales of 1–5 kg using electrophilic iodination. Process optimization focuses on:

  • Reducing iodine equivalents to minimize waste.

  • Replacing FeCl₃ with greener catalysts (e.g., zeolites).

  • Automating temperature control to enhance reproducibility .

Wirkmechanismus

The mechanism of action of Boc-p-iodo-DL-Phe-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The iodine atom can be used as a handle for further functionalization or as a radiolabel for imaging studies .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

The following table compares Boc-p-iodo-DL-Phe-OH with structurally or functionally related compounds, focusing on molecular properties, protecting groups, and substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Group Substituent/Modification Key Applications
This compound 103882-09-3 C₁₄H₁₈INO₄ ~391.3 Boc Para-iodo on phenyl Heavy atom labeling, peptide synthesis
Boc-DL-Phe-OH 4530-18-1 C₁₄H₁₉NO₄ 265.3 Boc None Standard Boc-protected Phe for SPPS
Z-Phe-OH 1161-13-3 C₁₇H₁₇NO₄ 299.32 Z (benzyloxycarbonyl) None Orthogonal protection in peptide synthesis
Ac-DL-Phe(3-CN)-OH 367272-51-3 C₁₂H₁₂N₂O₃ 232.24 Acetyl 3-cyano on phenyl Electron-deficient Phe analogs for reactivity studies
Fmoc-Phe(4-NO₂)-OH 95753-55-2 C₂₄H₂₀N₂O₆ 432.43 Fmoc 4-nitro on phenyl Base-labile protection; nitro for redox studies
Boc-DL-Phg-OH 3601-66-9 C₁₃H₁₇NO₄ 251.3 Boc Phenylglycine backbone Altered peptide conformations
H-DL-β-Phe-OH 614-19-7 C₉H₁₁NO₂ 165.189 None Beta-amino acid Protease-resistant peptides

Key Comparative Findings

Protecting Group Chemistry

  • Boc vs. Z/Fmoc: Boc is acid-labile (removed with TFA), while Z requires hydrogenolysis or HBr/acetic acid, and Fmoc is base-labile (piperidine). This enables orthogonal protection strategies in multi-step syntheses .
  • Solubility : this compound likely requires co-solvents like DMSO due to its hydrophobic iodo group, similar to Boc-DL-Phe-OH, which is supplied in DMSO for stock solutions .

Substituent Effects

  • Iodo vs. Nitro/Cyano: The para-iodo group in this compound enhances X-ray diffraction contrast but reduces aqueous solubility. The 4-nitro group in Fmoc-Phe(4-NO₂)-OH introduces strong electron-withdrawing effects, altering peptide electronic properties . The 3-cyano group in Ac-DL-Phe(3-CN)-OH may stabilize transition states in enzymatic reactions .

Backbone Modifications

  • Phenylglycine (Phg) vs. Beta-Phe: Boc-DL-Phg-OH replaces the CH₂ group in Phe with a direct phenyl-alpha-carbon bond, rigidifying peptide backbones . H-DL-β-Phe-OH, a beta-amino acid, forms helices resistant to proteolysis, useful in drug design .

Biologische Aktivität

Boc-p-iodo-DL-Phe-OH, a halogenated derivative of phenylalanine, has garnered attention in various fields of biochemical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and implications in pharmacology.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C14_{14}H18_{18}I N O4_{4}
  • Molecular Weight : 373.2 g/mol

The compound features a Boc (tert-butyloxycarbonyl) protecting group, an iodine atom at the para position of the phenyl ring, and a hydroxyl group. This unique structure influences its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Protection of the Amino Group : The amino group of DL-phenylalanine is protected using a Boc group to prevent unwanted reactions during subsequent steps.
  • Iodination : The para position of the phenyl ring is selectively iodinated using iodine monochloride or other iodinating agents.
  • Deprotection : The Boc group is removed under acidic conditions to yield the final product.

This compound exhibits several biological activities primarily due to its interaction with various receptors and enzymes:

  • Opioid Receptor Interaction : Research indicates that halogenated phenylalanine derivatives can selectively bind to opioid receptors, particularly the delta-opioid receptor (DOR). This interaction can modulate pain perception and has implications for analgesic drug development .
  • Antimicrobial Properties : Some studies have shown that halogenated amino acids possess antimicrobial activity. The introduction of iodine may enhance the compound's ability to disrupt microbial cell membranes .
  • Impact on Protein Folding : Halogenation can influence protein folding and aggregation processes, which are critical in diseases such as Alzheimer's. Studies have demonstrated that halogenated phenylalanines can affect amyloid formation in peptides .

Case Studies

  • Analgesic Activity : In a study involving the synthesis of various halogenated peptides, this compound was evaluated for its analgesic properties using tail flick assays in animal models. The compound demonstrated moderate agonistic activity at DOR, suggesting potential for development as an analgesic agent .
  • Antimicrobial Testing : A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResult
Opioid Receptor BindingRadioligand Binding AssayKi = 0.76 nM
Analgesic ActivityTail Flick AssayED50 = 57 nM
Antimicrobial ActivityZone of Inhibition15 mm against S. aureus
Protein AggregationAmyloid Formation AssayReduced aggregation

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Boc-p-iodo-DL-Phe-OH with high purity, and how can intermediates be validated?

  • Methodological Answer :

  • Synthesis Protocol : Begin with Boc protection of DL-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃). Iodination at the para position is achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize side reactions .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product. Confirm purity (>95%) via analytical HPLC and TLC (Rf comparison with standards) .
  • Validation : Characterize intermediates and final product using ¹H/¹³C NMR (e.g., iodination confirmed by aromatic proton shifts and absence of unreacted precursors) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR Analysis : ¹H NMR in DMSO-d₆ will show distinct Boc-group tert-butyl protons (~1.4 ppm) and aromatic protons (~7.3–7.5 ppm for iodophenyl). ¹³C NMR confirms the carbonyl group (~155 ppm for Boc carbamate) and iodine’s electron-withdrawing effect on the aromatic ring .
  • Mass Spectrometry : HRMS in ESI+ mode should yield [M+H]⁺ matching the theoretical molecular weight (C₁₄H₁₈INO₄: ~391.04 g/mol). Fragmentation patterns can validate structural integrity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) to confirm purity .

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer :

  • Storage : Store desiccated at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid repeated freeze-thaw cycles .
  • Solubility : Prepare stock solutions in anhydrous DMSO (100 mg/mL) with brief sonication. Centrifuge to remove insoluble particulates before use .

Advanced Research Questions

Q. What strategies resolve racemic mixtures of this compound, and how is enantiomeric excess (ee) quantified?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phase HPLC (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Optimize flow rate and temperature to baseline-separate enantiomers .
  • Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) in organic solvents to selectively hydrolyze one enantiomer. Monitor reaction progress via circular dichroism (CD) spectroscopy .
  • Quantification : Calculate ee via integration of HPLC peaks or NMR using chiral solvating agents (e.g., Eu(hfc)₃) .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the iodine-substituted phenyl group and coupling agents (e.g., HATU). Assess steric hindrance effects on reaction efficiency .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF or DCM to optimize reaction conditions. Compare activation energies for Boc-deprotection (TFA-mediated) under varying temperatures .

Q. What experimental designs assess the compound’s stability under physiological conditions, and how are degradation pathways identified?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Analyze degradation products via LC-MS/MS. Use Arrhenius plots to extrapolate shelf-life .
  • Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Identify degradation markers (e.g., de-iodinated byproducts) using high-resolution tandem MS .

Q. Data Analysis and Contradictions

Q. How should researchers address variability in iodination yields during synthesis?

  • Methodological Answer :

  • Troubleshooting : Ensure rigorous drying of starting materials (Boc-DL-Phe-OH) to prevent hydrolysis. Monitor reaction progress in real-time via inline IR spectroscopy for iodine consumption .
  • Statistical Optimization : Use response surface methodology (RSM) to model the effects of temperature, stoichiometry (ICl equivalents), and solvent polarity. Validate optimal conditions with triplicate runs .

Q. What criteria distinguish primary vs. secondary sources when validating synthetic protocols for this compound?

  • Methodological Answer :

  • Primary Sources : Peer-reviewed journals (e.g., J. Org. Chem.) detailing experimental procedures. Cross-check NMR and MS data with published spectra .
  • Secondary Sources : Review articles or patents citing synthetic methods. Verify reproducibility by replicating key steps (e.g., iodination) and comparing yields .

Q. Methodological Frameworks

Q. How can the PICO framework structure research on this compound’s biochemical applications?

  • Application Example :

  • Population (P) : Enzyme targets (e.g., proteases) interacting with iodinated aromatic residues.
  • Intervention (I) : Incorporation into peptide inhibitors via solid-phase synthesis.
  • Comparison (C) : Non-iodinated analogues to assess iodine’s steric/electronic effects.
  • Outcome (O) : IC₅₀ values from enzyme inhibition assays .

Q. What FINER criteria ensure a feasible research question on this compound’s mechanistic studies?

  • Evaluation Checklist :
  • Feasible : Access to chiral HPLC and MD simulation software.
  • Novel : Investigating iodine’s role in transition-state stabilization.
  • Ethical : Compliance with chemical safety protocols (e.g., iodine waste disposal).
  • Relevant : Contributions to peptide drug design .

Eigenschaften

IUPAC Name

3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZDBGQWRBTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62129-44-6
Record name N-Boc-4-iodo-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.